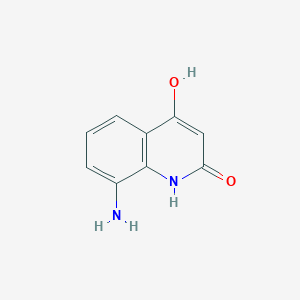

8-Amino-4-hydroxyquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

8-amino-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H8N2O2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,10H2,(H2,11,12,13) |

InChI Key |

MXVOVEJCSUEPEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC(=O)C=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Amino 4 Hydroxyquinolin 2 1h One

Direct Synthesis Strategies for the 8-Amino-4-hydroxyquinolin-2(1H)-one Core Structure

The synthesis of the this compound core relies on the formation of the bicyclic quinolinone system, which can be achieved through various cyclization and condensation strategies. A common and effective approach involves the initial synthesis of an 8-nitro-substituted precursor, which is subsequently reduced to afford the target 8-amino derivative.

Novel Cyclization and Condensation Pathways

The construction of the 4-hydroxyquinolin-2(1H)-one skeleton is often accomplished through the thermal cyclization of N-arylmalonamides or the condensation of anilines with malonic acid derivatives. One established pathway involves the reaction of a substituted aniline (B41778) with malonic acid or its esters, typically under thermal conditions or with the aid of a condensing agent like polyphosphoric acid (PPA). nih.govpreprints.org For the synthesis of the target molecule, this would involve starting with 3-nitroaniline.

A key strategy is the intramolecular cyclization of malonic acid monophenyl amides, which can be promoted by reagents such as phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) under mild conditions. researchgate.net Another powerful method is the reduction cyclization of ethyl 3-(2-nitrophenyl)-3-oxopropanoate derivatives. preprints.orgresearchgate.net By starting with a suitably substituted 2,3-dinitrophenyl precursor, this method could potentially offer a direct route to the this compound core upon reduction of both nitro groups.

A common synthetic sequence involves:

Nitration: Introduction of a nitro group at the desired position of a precursor molecule.

Condensation/Cyclization: Formation of the quinolinone ring.

Reduction: Conversion of the nitro group to the target amino group using standard reducing agents like tin powder in hydrochloric acid or catalytic hydrogenation. nih.gov

| Starting Material | Reagents | Key Transformation | Product | Reference |

| Aniline | Malonic Acid, PPA | Condensation/Cyclization | 4-Hydroxyquinolin-2(1H)-one | nih.gov |

| Substituted Anilines | Diethyl Malonate | Condensation/Cyclization | Substituted 4-Hydroxyquinolin-2(1H)-ones | preprints.org |

| Ethyl 3-(2-nitrophenyl)-3-oxopropanoate | H₂, Pd/C | Reductive Cyclization | 4-Hydroxyquinolin-2(1H)-one | preprints.orgresearchgate.net |

Multi-Component Reactions for this compound Synthesis

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecular scaffolds in a single step. researchgate.netrsc.org While direct MCRs for the synthesis of this compound are not extensively documented, established MCRs for quinoline (B57606) synthesis can be adapted. The Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov The versatility of MCRs suggests that a carefully designed one-pot reaction using a starting material such as 3-amino-2-nitrophenol (B83344) or a related ortho-substituted aniline could potentially yield the desired quinolinone core. nih.govnih.gov The development of novel MCRs remains an active area of research, with the potential to provide streamlined access to diverse quinoline derivatives. rsc.org

| MCR Type | Typical Components | Product Class | Potential for Adaptation | Reference |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Use of substituted anilines to introduce functionality. | nih.gov |

| Titanium-catalyzed 3-Component Coupling | Primary Amine, Alkyne, Isocyanide | Substituted Quinolines | Employment of functionalized anilines as the amine component. | nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable protocols. researchgate.netsruc.ac.uk For the synthesis of 4-hydroxyquinolin-2-one analogues, green chemistry approaches have focused on minimizing hazardous waste, reducing energy consumption, and using non-toxic catalysts. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. The condensation of anilines with malonic acid to form the 4-hydroxyquinolin-2-one core has been successfully performed under microwave irradiation. nih.gov

Furthermore, the use of greener catalysts is a key aspect of sustainable synthesis. Bismuth(III) chloride (BiCl₃) has been employed as a non-toxic, inexpensive, and efficient Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues under microwave conditions. nih.gov This method offers high yields and avoids the use of corrosive and hazardous reagents. nih.gov

| Method | Catalyst/Conditions | Reactants | Yield | Advantages | Reference |

| Microwave-assisted Synthesis | Microwave Irradiation | Aniline, Malonic Acid | Good | Reduced reaction time, energy efficiency. | nih.gov |

| Catalytic Microwave Synthesis | BiCl₃ (20 mol%), Microwave Irradiation | β-enaminone, Diethylmalonate | 51–71% | Non-toxic catalyst, good yields, environmentally friendly. | nih.gov |

Functionalization and Derivatization Protocols for this compound Derivatives

The presence of two distinct functional groups, an amino group at position 8 and a hydroxyl group at position 4, allows for a wide range of selective chemical transformations, enabling the synthesis of a diverse library of derivatives.

Regioselective Amidation and Alkylation at the Amino Group (Position 8)

The amino group at position 8 is a versatile handle for introducing a variety of substituents. Its nucleophilic character allows for straightforward acylation and alkylation reactions.

Amidation: The 8-aminoquinoline (B160924) moiety is frequently used as a bidentate directing group in C-H activation reactions, a process that begins with the formation of an amide bond at the amino group. nih.govwikipedia.org This regioselective amidation is typically achieved by reacting the 8-amino group with acid chlorides or anhydrides under basic conditions. This transformation is crucial for creating precursors used in further regioselective functionalization of the quinoline ring, such as C5-nitration or halogenation. acs.orgnih.gov

Alkylation: The synthesis of important antimalarial drugs such as primaquine (B1584692) and tafenoquine (B11912) involves the introduction of an alkylamino side chain at the 8-position of the quinoline core, demonstrating the feasibility of N-alkylation. wikipedia.orgmdpi.com General methods for the alkylation of the 8-amino group include reductive amination with aldehydes or ketones or direct nucleophilic substitution with alkyl halides. The specific conditions can be tailored to control the degree of alkylation and achieve mono- or di-substituted products.

| Reaction Type | Reagents | Product | Application/Significance | Reference |

| Amidation | Pivaloyl chloride, Base | N-(quinolin-8-yl)pivalamide | Directing group for C-H activation. | nih.gov |

| Amidation | Acid Chlorides/Anhydrides | 8-Amidoquinoline derivatives | Precursors for regioselective C5-functionalization. | acs.orgnih.gov |

| Alkylation | Alkyl Halides, Base | 8-(Alkylamino)quinoline derivatives | Core structure of antimalarial drugs. | wikipedia.orgmdpi.com |

Esterification and Etherification of the Hydroxyl Group (Position 4)

The 4-hydroxy group of the quinolin-2(1H)-one scaffold exists in tautomeric equilibrium with the quinoline-2,4-dione form, but it predominantly reacts as a phenolic hydroxyl group. researchgate.net This allows for selective O-functionalization.

Etherification (O-Alkylation): The synthesis of 4-alkoxyquinolin-2-ones can be achieved by reacting the 4-hydroxy group with various alkylating agents, such as alkyl halides or benzyl (B1604629) chlorides, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. preprints.org The selectivity of alkylation (O-alkylation vs. N-alkylation at position 1) can be influenced by the reaction conditions and the nature of the substrates. preprints.org

Esterification (O-Acylation): While less commonly reported than etherification, the 4-hydroxyl group can undergo esterification. Standard acylation conditions, such as the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), can be employed to form the corresponding 4-acyloxy derivatives. This reaction provides a means to introduce a wide array of ester functionalities, potentially modulating the compound's physicochemical and biological properties.

| Reaction Type | Reagents | Product | Conditions | Reference |

| Etherification | Alkyl Halide, K₂CO₃ | 4-Alkoxyquinolin-2(1H)-one | DMF or Acetone | preprints.org |

| Etherification | Benzyl Bromide, Ag₂CO₃ | 4-(Benzyloxy)quinolin-2(1H)-one | Benzene (B151609), Room Temperature | preprints.org |

| Esterification | Acid Chloride, Pyridine | 4-Acyloxyquinolin-2(1H)-one | Standard acylation conditions | (General Methodology) |

Electrophilic and Nucleophilic Substitutions on the Quinolinone Ring System

The reactivity of the this compound scaffold is dictated by the electronic properties of its constituent rings and functional groups. The electron-rich nature of the phenol (B47542) and aniline portions of the molecule makes it susceptible to electrophilic substitution, while the pyridine part can undergo nucleophilic attack, particularly after modification.

The presence of the hydroxyl group at C4 and the amino group at C8 strongly activates the benzene ring towards electrophilic attack. Conversely, nucleophilic substitution reactions are often carried out on derivatives where the hydroxyl group at position 4 is converted into a better leaving group, such as a chlorine atom. For instance, studies on the related 4-chloro-8-methylquinolin-2(1H)-one have demonstrated its reactivity towards various nucleophiles. mdpi.comresearchgate.net These reactions, including thiation, hydrazination, azidation, and amination, lead to the formation of a series of 4-substituted quinolin-2-ones. mdpi.comresearchgate.net This suggests that 8-Amino-4-chloroquinolin-2(1H)-one, derived from the parent compound, would serve as a versatile precursor for introducing diverse functionalities at the C4 position through nucleophilic substitution. mdpi.com

Hybridization Strategies with Diverse Pharmacophores

Molecular hybridization is a prominent strategy in drug discovery that combines two or more pharmacophoric units to create a new hybrid compound with potentially enhanced efficacy or a novel mechanism of action. nih.gov The this compound scaffold is an excellent candidate for such strategies.

1,4-Naphthoquinone (B94277): Hybrids of 8-hydroxyquinoline (B1678124) and 1,4-naphthoquinone have been synthesized and evaluated for their biological activities. mdpi.comnih.govresearchgate.netnih.gov The synthesis typically involves the reaction of an 8-hydroxyquinoline derivative with a halogenated 1,4-naphthoquinone. mdpi.comnih.gov These hybrid molecules are of interest in anticancer drug design, as both parent scaffolds are known to possess cytotoxic properties. mdpi.comnih.govmdpi.com The introduction of the quinoline moiety can significantly affect the activity, toxicity, and bioavailability of the resulting compounds. mdpi.comnih.govresearchgate.net

Chalcones: Chalcones, or 1,3-diarylprop-2-en-1-ones, are another class of pharmacophores widely distributed in nature and known for their biological activities. nih.gov The hybridization of the quinoline nucleus with various chalcone (B49325) derivatives has been explored to generate novel molecular entities. nih.gov This is typically achieved by connecting the two scaffolds through a suitable linker, aiming to produce compounds with improved affinity and efficacy compared to the individual parent molecules. nih.gov For example, 8-hydroxyquinoline chalcones have been synthesized via Claisen-Schmidt condensation in an ethanolic medium, yielding compounds with high yields. researchgate.net

Ciprofloxacin (B1669076): Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. nih.govnih.gov The hybridization of 8-hydroxyquinoline with ciprofloxacin has been reported as a strategy to develop new antibacterial agents. nih.gov This has been achieved by coupling 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin using coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and N,N-diisopropylethylamine (DIEA), resulting in the hybrid compound in high yield. nih.gov

Advanced Synthetic Techniques and Catalysis in this compound Chemistry

Modern synthetic methodologies offer efficient and environmentally benign routes to complex molecules. Microwave-assisted synthesis and transition metal-catalyzed reactions are particularly relevant in the chemistry of quinolinone derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various quinoline and quinolinone derivatives. nih.govnih.goviipseries.org For instance, microwave irradiation has been used in the catalyst-free, one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines containing a quinoline pharmacophore. nih.gov It has also been employed in the synthesis of 8-hydroxyquinoline-2-carboxanilides and in multicomponent Mannich reactions to produce 7-substituted-8-hydroxyquinolines. nih.gov These examples highlight the potential of microwave-assisted synthesis to efficiently construct and functionalize the this compound core. nih.govnih.govresearchgate.netmdpi.com

| Reaction Type | Key Reactants | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 2-amino-3-hydroxybenzaldehyde, Ketones | Ethanol, Microwave | Higher yield (72%) vs. conventional (34%) | nih.gov |

| Three-Component Reaction | Aromatic aldehydes, Anilines, Pyruvic acid | p-TSA, Ethanol, 80 °C, 3 min | Rapid synthesis, good yields (50-80%) | nih.gov |

| Condensation | 8-hydroxyquinoline-2-carboxylic acid, Substituted anilines | Phosphorus trichloride, Microwave | Good yields (61-79%) | nih.gov |

| Cyclocondensation | 8-quinolinol, Aromatic aldehydes, Urea | Solvent-free, Microwave | Efficient, one-pot synthesis | iipseries.org |

Transition Metal-Catalyzed Coupling Reactions in C-C and C-N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. researchgate.netnih.govdntb.gov.ua These methods are invaluable for the derivatization of the this compound scaffold.

C-C Bond Formation: Reactions like the Suzuki-Miyaura coupling are used to form C-C bonds, allowing for the introduction of aryl or vinyl groups onto the quinoline core. The combination of different metal catalysts, such as Cu/Pd systems in the Sonogashira reaction, can facilitate challenging bond formations. nih.gov

C-N Bond Formation: Copper- and palladium-catalyzed reactions are widely used for C-N bond formation, such as the Buchwald-Hartwig amination. researchgate.netnih.gov The 8-aminoquinoline moiety itself can act as a bidentate directing group, facilitating site-selective C-H functionalization at other positions on the molecule. researchgate.net For example, copper-catalyzed coupling of nitrogen nucleophiles with aryl bromides has been promoted by derivatives of 8-hydroxyquinoline. acs.org Ligands such as 8-hydroxyquinoline N-oxide have been shown to be effective in copper-catalyzed amination reactions, even at low catalyst loadings. researchgate.net Photoredox catalysis, sometimes merged with transition metal catalysis, has also been employed for the site-selective functionalization of 8-aminoquinoline amides. dntb.gov.ua

| Reaction Type | Catalyst System | Bond Formed | Key Feature | Reference |

|---|---|---|---|---|

| C-H Amination | Silver(I) | C-N | C4-H amination of 1-naphthylamine (B1663977) derivatives using a picolinamide (B142947) directing group | dntb.gov.ua |

| Cross-Coupling | Silver(I) | C-C, C-N, C-O | Uses aminoquinoline as a directing group; proceeds via an Ag(I)/Ag(III) cycle | researchgate.net |

| C-H Phosphonation | Photoredox/Silver(I) | C-P | Site-selective C4-H phosphonation of 8-hydroxyquinoline derivatives | dntb.gov.ua |

| N-Arylation | Copper(I) bromide / 8-quinolinol N-oxide | C-N | Effective arylation of indole (B1671886) with low catalyst loading (1 mol%) | researchgate.net |

Structural Characterization Methods for Synthesized this compound Compounds

The unambiguous determination of the structure of newly synthesized compounds is crucial. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the primary tools for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For derivatives of this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, ROESY) techniques are employed. mdpi.comresearchgate.net

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the quinolinone ring system typically appear in the downfield region of the spectrum.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their electronic environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be complex, showing characteristic absorption bands corresponding to its various functional moieties: the amino group (-NH2), the hydroxyl group (-OH), the lactam (cyclic amide) group, and the aromatic rings.

The key vibrational modes anticipated are:

N-H Stretching (Amino Group): The 8-amino group should exhibit two distinct stretching bands in the region of 3450-3250 cm⁻¹, corresponding to the asymmetric and symmetric vibrations of the N-H bonds.

O-H and N-H Stretching (Hydroxyl and Lactam): Due to extensive intermolecular and intramolecular hydrogen bonding, the O-H stretch of the 4-hydroxyl group and the N-H stretch of the lactam at position 1 are expected to appear as a broad band in the 3400-2400 cm⁻¹ region. This broadening is a hallmark of strong hydrogen-bonded networks in the solid state.

C=O Stretching (Lactam): A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring is expected around 1660-1640 cm⁻¹. This is a characteristic peak for 2-quinolone structures.

N-H Bending: The in-plane bending vibration of the amino group is anticipated to appear in the 1650-1580 cm⁻¹ range, potentially overlapping with aromatic C=C vibrations.

Aromatic C=C and C-N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region will correspond to the stretching vibrations of the C=C bonds within the quinoline ring system and C-N stretching.

For comparison, the IR spectrum of the parent 4-hydroxy-1H-quinolin-2-one shows characteristic bands for the hydroxyl (OH) and carbonyl (C=O) groups nih.gov. The addition of an 8-amino group would introduce the distinct N-H stretching and bending vibrations, which are well-characterized in studies of 8-aminoquinoline tandfonline.com.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| 8-Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3450 - 3250 | Medium |

| 4-Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 2400 (Broad) | Strong, Broad |

| 1-Lactam (-NH) | N-H Stretch (H-bonded) | 3200 - 2500 (Broad) | Medium, Broad |

| 2-Lactam (C=O) | C=O Stretch | 1660 - 1640 | Strong |

| 8-Amino (-NH₂) | N-H Bend | 1650 - 1580 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure. For this compound (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 176. The fragmentation pattern can be predicted based on the behavior of similar quinoline and quinolone structures. The fragmentation of quinolines often involves the loss of neutral molecules like HCN mcmaster.ca. For quinolones, a characteristic fragmentation pathway is the loss of carbon monoxide (CO) from the lactam ring.

Key predicted fragments for this compound include:

[M-CO]⁺• (m/z 148): Resulting from the elimination of a carbon monoxide molecule from the 2-oxo position.

[M-HCN]⁺• (m/z 149): From the cleavage of the pyridine ring.

[M-CO-HCN]⁺• (m/z 121): A subsequent fragmentation involving the loss of both CO and HCN.

Studies on primaquine, another 8-aminoquinoline derivative, show that fragmentation often occurs at the side chain attached to the amino group researchgate.net. In the case of this compound, which lacks a side chain, fragmentation will be dominated by the stable quinolone ring system.

Table 2: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M]⁺• | Molecular Ion | 176 |

| [M-CO]⁺• | Loss of Carbon Monoxide | 148 |

| [M-HCN]⁺• | Loss of Hydrogen Cyanide | 149 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

For this compound, the presence of three key hydrogen-bonding groups (the 8-amino -NH₂, the 4-hydroxyl -OH, and the 1-lactam -NH) would lead to a robust and extensive three-dimensional hydrogen-bonded network.

Expected structural features include:

Hydrogen-Bonded Dimers: The lactam moiety commonly forms centrosymmetric dimers through N-H···O=C hydrogen bonds with a neighboring molecule.

Sheet Formation: The 4-hydroxyl and 8-amino groups can act as both hydrogen bond donors and acceptors, facilitating the formation of extended sheets or layers. These interactions would link the primary dimer units together.

Polymorphism: Due to the multiple possibilities for hydrogen bonding arrangements, the compound may exhibit polymorphism, where different crystalline forms can be isolated depending on the crystallization conditions researchgate.net.

The crystallographic parameters would be dependent on the specific polymorph obtained, but a monoclinic or orthorhombic crystal system is common for such planar, hydrogen-bonded molecules.

Table 3: Representative Crystallographic Data for the Analogous Compound 8-Hydroxyquinolin-2(1H)-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.234 |

| c (Å) | 13.456 |

| β (°) | 109.87 |

| Z (molecules/unit cell) | 4 |

Data is for a known polymorph of 8-hydroxyquinolin-2(1H)-one and serves as an illustrative example of the type of crystal structure that could be expected. researchgate.net

Molecular Mechanisms and Structure Activity Relationships of 8 Amino 4 Hydroxyquinolin 2 1h One Derivatives

Elucidation of Molecular Targets and Binding Interactions

The biological activity of 8-amino-4-hydroxyquinolin-2(1H)-one derivatives is rooted in their ability to interact with specific molecular targets, including receptors and enzymes. These interactions are governed by the compound's structural and electronic features.

Receptor Binding Studies (e.g., β2-adrenoceptors)

Derivatives of the quinolin-2(1H)-one (also known as carbostyril) nucleus have demonstrated significant binding properties at various receptors. Studies on related 8-hydroxycarbostyril compounds, for instance, have shed light on their interactions with the β2-adrenoceptor (β2AR). nih.gov The structural features of these agonists are crucial for their high affinity and slow dissociation from the receptor.

Key determinants for potent β2AR binding include the 8-hydroxycarbostyril nucleus itself, combined with specific substitutions on the side chain. For example, replacing the 8-hydroxycarbostyril core with a catechol group was found to decrease binding affinity by 48-fold and increase the dissociation rate. nih.gov Furthermore, the nature of the N-substituent on the side chain and the length of the linker to an attached phenyl group are critical. Derivatives with N-substitutions like 2-methylbutyl or phenylethyl showed lower affinity compared to a 1-phenyl-2-methylprop-2-yl group. nih.gov

In a different context, amino derivatives of 4-hydroxy-2(1H)-quinolone have been explored as potential ligands for the glycine-binding site of NMDA receptors. nih.gov Compounds such as 7-chloro-4-hydroxy-3-{3-(4-methylaminobenzyl) phenyl}-2-(1H)-quinolone and 5-ethyl-7-chloro-4-hydroxy-3-(3-methylaminophenyl)-2(1H)-quinolone showed high affinity for this site, with Kᵢ values of 11.7 nM and 11.8 nM, respectively. nih.gov These findings highlight that the substituted 4-hydroxy-2(1H)-quinolone core can be tailored to bind with high affinity to specific receptor sites.

Enzyme Inhibition or Modulation Mechanisms (e.g., NQO1, Photosystem II)

NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

NQO1 is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones, protecting cells from oxidative stress. isciii.es Hybrid molecules that pair a 1,4-naphthoquinone (B94277) moiety with 8-hydroxyquinoline (B1678124) derivatives have been shown to interact with the NQO1 enzyme. mdpi.comnih.gov The biological activity of these hybrids is linked to their ability to undergo enzymatic conversion by NQO1. mdpi.com Molecular docking studies suggest that these quinoline-quinone hybrids can fit into the NQO1 active site. The interaction is often stabilized by hydrogen bonds and hydrophobic contacts, for example, between the ligand and residues like Tyr128 and Phe232 in the enzyme's active site. The quinoline (B57606) scaffold itself influences bioavailability and activity, while the quinone portion acts as the substrate for NQO1. nih.gov

Photosystem II (PS II)

Derivatives of hydroxyquinolines are known to inhibit photosynthetic electron transport (PET) in Photosystem II, a key target for many herbicides. nih.govnih.gov The site of action for these compounds is suggested to be on the acceptor side of PS II, between the primary quinone electron acceptor (Qₐ) and the secondary quinone electron acceptor (Qₑ). nih.gov They act by competing with the native plastoquinone (B1678516) for its binding site on the D1 protein. nih.gov

Studies on ring-substituted 8-hydroxyquinoline-2-carboxanilides have shown that their inhibitory effectiveness depends on lipophilicity and the electronic properties of substituents on the anilide ring. nih.gov The most potent inhibitors featured substitutions at the C'(3) position of the benzene (B151609) ring with groups like F, CH₃, Cl, and Br, achieving IC₅₀ values in the low micromolar range. nih.gov This indicates that the electronic and steric profile of the substituent is critical for effective binding within the Qₑ binding niche.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Analysis

SAR analysis of this compound derivatives and related compounds reveals how specific structural modifications influence biological activity.

Positional and Substituent Effects on Biological Potency and Selectivity

The biological potency of quinoline-based compounds is highly sensitive to the position and nature of substituents on the heterocyclic ring system.

Position 2: Aromatic amide substitutions at the C2 position of the quinoline ring have been shown to increase lipophilicity and antiviral activity due to the electron-withdrawing nature of the anilide group. nih.gov

Position 3: In a series of 3-aryl-4-hydroxyquinolin-2(1H)-ones designed as fatty acid synthase inhibitors, SAR studies demonstrated that substitutions on the 3-aryl ring could increase potency over 70-fold. nih.gov

Position 5: In studies of 8-hydroxyquinoline-derived Mannich bases, chloro-substitution at the C5 position was found to significantly impact their anticancer activity and selectivity against multidrug-resistant cells. acs.org

Position 7: Aminoalkylation at the C7 position of 8-hydroxyquinoline is a common strategy for creating potent anticancer agents. nih.govacs.org However, introducing bulky aromatic substituents at this position can sometimes decrease toxicity. acs.org

Position 8: The hydroxyl group at C8 is fundamental for the metal-chelating properties of many quinoline derivatives, which is often linked to their biological activity. nih.govdovepress.com The presence of an amino group at this position in this compound would significantly alter the electronic and chelating properties compared to its 8-hydroxy counterparts.

The table below summarizes the structure-activity relationships for 8-hydroxyquinoline-2-carboxanilide derivatives as Photosystem II inhibitors, illustrating the impact of substituent position and type.

| Substituent (R) | Position on Benzene Ring | Lipophilicity (log k) | PET-Inhibiting Activity (IC₅₀, µM) |

| H | - | 0.81 | 18.0 |

| 2-F | C'(2) | 0.86 | 13.9 |

| 3-F | C'(3) | 0.86 | 2.3 |

| 4-F | C'(4) | 0.86 | 20.2 |

| 3-CH₃ | C'(3) | 1.25 | 3.6 |

| 4-CH₃ | C'(4) | 1.25 | 45.4 |

| 3-Cl | C'(3) | 1.39 | 3.2 |

| 4-Cl | C'(4) | 1.39 | 42.0 |

| 3-Br | C'(3) | 1.55 | 3.6 |

| 4-Br | C'(4) | 1.55 | 62.1 |

Data sourced from a study on ring-substituted 8-hydroxyquinoline-2-carboxanilides. nih.gov

Ligand Efficiency and Hydrophobicity in Relation to Biological Activity

The relationship between a compound's hydrophobicity (often expressed as logP or log k) and its biological activity is a cornerstone of SAR. For quinolinone derivatives, this relationship is often complex and target-dependent.

In the case of 8-hydroxyquinoline-2-carboxanilides inhibiting Photosystem II, the dependence of activity on lipophilicity was found to be quasi-parabolic for derivatives substituted at the C'(3) position. nih.gov This suggests an optimal hydrophobicity exists for maximal activity, beyond which potency decreases. In contrast, for C'(4) substituted derivatives, activity sharply decreased with increasing lipophilicity, while for C'(2) derivatives, a slight increase in activity was observed with higher lipophilicity. nih.gov

Furthermore, the electronic character of the substituent, described by the Hammett's σ parameter, also plays a crucial role. For C'(3) and C'(4) substituted derivatives, optimal σ values were identified (0.34 and 0.06, respectively), indicating that a specific electronic influence enhances binding and inhibitory activity. nih.gov This interplay between hydrophobicity and electronic effects is critical for designing potent enzyme inhibitors based on this scaffold.

Chelation Dynamics and Metal Ion Interactions of this compound

The ability to chelate metal ions is a defining characteristic of 8-hydroxyquinoline (8HQ) and its derivatives, and this property is central to many of their biological effects. dovepress.comnih.gov The 8HQ molecule is a bidentate chelator, forming stable complexes with a wide range of metal ions through its phenolic oxygen and the heterocyclic nitrogen atom. nih.gov This chelation can restore metal homeostasis or, in other cases, transport metal ions into cells, leading to cytotoxic effects, for instance, by promoting the generation of reactive oxygen species. dovepress.comnih.gov

The this compound structure possesses multiple potential metal-binding sites. Like 8HQ, the nitrogen at position 1 and the substituent at position 8 (in this case, an amino group) can form a five-membered chelate ring with a metal ion. Additionally, the 4-hydroxy and 2-oxo groups present a separate bidentate chelation site. The presence of the 8-amino group, in conjunction with the quinolone nitrogen, would make these derivatives potent chelators.

The nature of substituents on the quinoline ring can fine-tune the metal-binding affinity and selectivity. researchgate.net For example, while 8HQ itself is a strong but relatively non-selective chelator, the introduction of other functional groups can confer selectivity for specific ions like Fe(III) over divalent metals. researchgate.net The amino group at C8 in this compound would be expected to significantly modulate the pKa of the molecule and its affinity for different metal ions compared to the well-studied 8-hydroxyquinoline. This altered chelation dynamic is a key feature that could be exploited in the design of derivatives with specific biological functions.

Stoichiometry and Stability of Metal Chelates

While specific experimental data on the stoichiometry and stability constants of metal chelates of this compound are not extensively available in the current body of scientific literature, valuable insights can be drawn from the well-studied class of 8-hydroxyquinoline (8-HQ) and its derivatives. These structurally related compounds provide a strong basis for predicting the chelating behavior of this compound.

8-Hydroxyquinoline and its derivatives are known to be potent bidentate chelating agents, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. scirp.orgresearchgate.netscispace.com This chelation results in the formation of stable metal complexes. The stoichiometry of these complexes is commonly found to be in a 1:2 metal-to-ligand ratio (M:L), where one metal ion is bound to two ligand molecules. scirp.orgresearchgate.net For instance, studies on 8-hydroxyquinoline have shown the formation of 2:1 complexes with Cu(II) ions. scirp.org It is proposed that for some metals, square planar or octahedral geometries are adopted, with the latter often involving the coordination of water molecules. scirp.orgresearchgate.net

The stability of these metal chelates is a critical factor in their biological efficacy. While specific stability constants for this compound are not documented, research on related compounds provides a comparative framework. For example, studies on mixed ligand complexes of dioxouranium(VI) with 8-hydroxyquinoline and various amino acids have been synthesized and characterized. nih.gov The stability of metal complexes with 8-hydroxyquinoline derivatives is influenced by the nature of the metal ion and the substituents on the quinoline ring. The general trend for the stability of metal complexes with 8-hydroxyquinoline derivatives often follows the Irving-Williams series.

Table 1: Stoichiometry of Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Ligand | Stoichiometry (M:L) | Geometry | Reference |

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Square Planar | scirp.org |

| Co(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | scirp.org |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | scirp.org |

| Fe(II) | o-hydroxybenzylidene-1-phenyl-2,3-dimethyl-4-amino-3-pyrazolin-5-on and 8-hydroxyquinoline | 1:1:1 (Mixed Ligand) | Tetrahedral | researchgate.net |

| Co(II) | o-hydroxybenzylidene-1-phenyl-2,3-dimethyl-4-amino-3-pyrazolin-5-on and 8-hydroxyquinoline | 1:1:1 (Mixed Ligand) | Tetrahedral | researchgate.net |

| Ni(II) | o-hydroxybenzylidene-1-phenyl-2,3-dimethyl-4-amino-3-pyrazolin-5-on and 8-hydroxyquinoline | 1:1:1 (Mixed Ligand) | Tetrahedral | researchgate.net |

| Cu(II) | o-hydroxybenzylidene-1-phenyl-2,3-dimethyl-4-amino-3-pyrazolin-5-on and 8-hydroxyquinoline | 1:1:1 (Mixed Ligand) | Square Planar | researchgate.net |

| UO2(VI) | 8-Hydroxyquinoline and L-threonine | 1:1:1 (Mixed Ligand) | Octahedral | nih.gov |

| UO2(VI) | 8-Hydroxyquinoline and L-tryptophan | 1:1:1 (Mixed Ligand) | Octahedral | nih.gov |

| UO2(VI) | 8-Hydroxyquinoline and L-isoleucine | 1:1:1 (Mixed Ligand) | Octahedral | nih.gov |

This table is generated based on data for 8-hydroxyquinoline and its derivatives due to the lack of specific data for this compound.

Biological Implications of Metal Chelation in Cellular Systems

The biological activities of 8-hydroxyquinoline derivatives are largely attributed to their ability to chelate essential metal ions, thereby disrupting metal homeostasis within cellular systems. dovepress.comnih.gov This disruption can trigger a cascade of events leading to various biological outcomes, including antimicrobial and anticancer effects.

The antimicrobial activity of 8-hydroxyquinoline and its metal complexes has been extensively studied. The free ligand itself can exhibit potent antimicrobial effects by chelating metal ions essential for the metabolic processes of microorganisms. wisdomlib.org However, the formation of metal complexes can either enhance or diminish this activity. For instance, some transition metal complexes of 8-hydroxyquinoline have shown significant growth inhibition against various strains of bacteria. elsevierpure.com The mechanism is thought to involve the chelation of metal ions crucial for enzyme function in bacteria. scirp.org

In the context of anticancer activity, metal chelation by 8-hydroxyquinoline derivatives plays a pivotal role. These compounds can exert their effects through multiple mechanisms. One proposed mechanism is the inhibition of key enzymes that are dependent on metal ions for their activity. nih.gov For example, the anticancer effects of some 8-hydroxyquinoline derivatives are linked to their interaction with copper and zinc ions. dovepress.com The formation of redox-active copper(II) complexes with 8-hydroxyquinoline derivatives can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death in cancer cells. nih.gov

Furthermore, the structure-activity relationship studies of 8-hydroxyquinoline-derived Mannich bases have highlighted that subtle differences in their metal chelation properties can significantly alter their anticancer activity, particularly against multidrug-resistant cancer cells. acs.org The ability of these compounds to act as ionophores, transporting metal ions across cell membranes, can also contribute to their cytotoxicity. dovepress.com

Studies on 8-aminoquinoline (B160924) derivatives have also demonstrated their potential as antimalarial and antimicrobial agents, with their metal complexes showing promising activity. nih.gov For example, copper complexes of 8-aminoquinoline-uracil derivatives have been shown to exert antimicrobial activities. nih.gov

Table 2: Biological Implications of Metal Chelation by 8-Hydroxyquinoline Derivatives

| Biological Activity | Mechanism | Implication for Cellular Systems | Key Metal Ions Involved | Reference |

| Antimicrobial | Chelation of essential metal ions for microbial enzymes. | Inhibition of bacterial and fungal growth. | Fe, Cu, Mn, Ni | scirp.orgwisdomlib.orgelsevierpure.com |

| Anticancer | Inhibition of metalloenzymes, induction of oxidative stress via redox-active metal complexes. | Cell cycle arrest, apoptosis, inhibition of tumor growth. | Cu, Zn, Fe | dovepress.comnih.govnih.gov |

| Antimalarial | Disruption of metal homeostasis in parasites. | Inhibition of parasite growth. | Not specified | nih.gov |

| Neuroprotection | Modulation of metal ion distribution. | Attenuation of neurodegenerative processes. | Cu, Zn | researchgate.net |

This table is generated based on data for 8-hydroxyquinoline and 8-aminoquinoline derivatives due to the lack of specific data for this compound.

Biological Activity Spectrum of 8 Amino 4 Hydroxyquinolin 2 1h One Derivatives: in Vitro and Ex Vivo Assessments

Antimicrobial Efficacy and Mechanisms

Derivatives of the 8-hydroxyquinoline (B1678124) scaffold are recognized for their potent antimicrobial properties, exhibiting activity against a wide range of pathogenic bacteria and fungi. researchgate.netdaneshyari.com The structural modifications of this core structure play a crucial role in determining the breadth and potency of their antimicrobial effects.

Antibacterial Spectrum and Modes of Action

Derivatives of 8-hydroxyquinoline have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The parent compound, 8-hydroxyquinoline, is particularly effective against Gram-positive bacteria. daneshyari.com Halogenated derivatives, such as 7-bromo-8-hydroxyquinoline and clioquinol (B1669181), have demonstrated enhanced activity against Gram-negative bacteria when compared to the unsubstituted 8-hydroxyquinoline. daneshyari.com For instance, nitroxoline, a nitro-substituted derivative, shows strong antibacterial action against Aeromonas hydrophila and selective inhibition of Pseudomonas aeruginosa. daneshyari.com Similarly, cloxyquin exhibits potent activity against Listeria monocytogenes and Plesiomonas shigelloides. daneshyari.com The mechanism of action for some quinoline-based compounds involves the inhibition of essential cellular processes, such as the activity of cell division protein FtsZ in Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Target Bacteria | Activity/MIC Value | Reference |

| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44–13.78 μM | daneshyari.com |

| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | High antigrowth activity | daneshyari.com |

| Clioquinol | Gram-negative bacteria | High antigrowth activity | daneshyari.com |

| Nitroxoline | Aeromonas hydrophila | 5.26 μM | daneshyari.com |

| Nitroxoline | Pseudomonas aeruginosa | 84.14 μM | daneshyari.com |

| Cloxyquin | Listeria monocytogenes | 5.57 μM | daneshyari.com |

| Cloxyquin | Plesiomonas shigelloides | 11.14 μM | daneshyari.com |

Antifungal Properties and Cellular Targets

The 8-hydroxyquinoline framework is a cornerstone for the development of antifungal agents. researchgate.net Derivatives have shown significant efficacy against a variety of fungal pathogens, including yeasts like Candida species and filamentous fungi such as dermatophytes. researchgate.netresearchgate.netnih.gov For example, clioquinol, an 8-hydroxyquinoline derivative, has demonstrated antifungal activity against a broad spectrum of fungi, including Candida, Malassezia, Aspergillus, Trichoderma, Fusarium, and dermatophytes like Trichophyton rubrum and T. interdigitale. researchgate.net

The mode of action of these derivatives often involves disruption of the fungal cell wall and membrane integrity. researchgate.net Studies have shown that some 8-hydroxyquinoline derivatives can damage the fungal cell wall and inhibit the formation of pseudohyphae in Candida albicans. researchgate.net Furthermore, derivatives like 8-hydroxy-5-quinolinesulfonic acid have been found to compromise the functional integrity of the cytoplasmic membrane. researchgate.net Other proposed mechanisms include the inhibition of enzymes crucial for DNA and RNA synthesis, such as topoisomerase II and ATP synthase. researchgate.net The length and nature of substituents on the 8-hydroxyquinoline core can influence the antifungal potency, with some studies suggesting that derivatives with longer carbon spacers exhibit enhanced activity. nih.gov

Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Target Fungi | MIC Range | Reference |

| Clioquinol | Candida and dermatophytes | 0.031-2 μg/ml | nih.gov |

| 8-Hydroxy-5-quinolinesulfonic acid | Candida and dermatophytes | 1-512 μg/ml | nih.gov |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida and dermatophytes | 2-1024 μg/ml | nih.gov |

| 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol | Yeasts and dermatophytes | 1-16 µg/ml (yeast), 2-4 µg/ml (dermatophytes) | researchgate.net |

| 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol | Yeasts and dermatophytes | 1-16 µg/ml (yeast), 2-4 µg/ml (dermatophytes) | researchgate.net |

Antiviral Activity against Specific Pathogens

Certain derivatives of 8-hydroxyquinoline have been investigated for their potential antiviral activities. nih.gov Research has indicated that these compounds can interfere with various stages of the viral life cycle. For instance, some 8-hydroxyquinoline derivatives have been identified as potential inhibitors of HIV-1 integrase. nih.gov In the context of other viral pathogens, specific derivatives have shown promise. For example, N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide has demonstrated antiviral activity against the influenza A virus H1N1. nih.gov Furthermore, studies on bioflavonoids, which share some structural similarities with quinoline (B57606) derivatives, have shown that compounds like quercetin (B1663063) can inhibit dengue virus type-2 (DENV-2) replication. nih.gov Quercetin was found to reduce DENV-2 RNA levels, suggesting an intracellular mechanism of action. nih.gov The antiviral mechanisms of 8-hydroxyquinoline derivatives can be multifaceted, with some compounds acting at the early stages of the virus lifecycle, thereby reducing the production of infectious virions. nih.gov

Anticancer and Antineoplastic Activities in Cellular Models

The 8-hydroxyquinoline scaffold is a prominent feature in the design of novel anticancer agents. nih.govmdpi.com These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines through multiple mechanisms. mdpi.com The ability of these derivatives to chelate metal ions and interact with biological targets is believed to be a key factor in their anticancer activity. mdpi.comnih.gov

Inhibition of Cell Proliferation and Induction of Apoptosis

Derivatives of 8-hydroxyquinoline have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. mdpi.com For example, when combined with copper, 8-hydroxyquinoline and its analog clioquinol have been shown to inhibit the proliferation of human breast cancer cells and induce apoptosis. nih.gov The antiproliferative effects of these compounds are often dose-dependent. proquest.com Studies have shown that certain 8-hydroxyquinoline hydrazones exhibit significant cytotoxicity against various cancer cell lines, including HeLa, MCF-7, A-549, and MDA-MB-231. nih.gov The induction of apoptosis by these compounds is a critical mechanism for their anticancer effects. nih.gov This process can be triggered through various cellular pathways, leading to the controlled elimination of cancer cells.

Table 3: Antiproliferative Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Effect | Reference |

| 8-Hydroxyquinoline-Copper Mixture | Human breast cancer cells | Inhibited proliferation, induced apoptosis | nih.gov |

| Clioquinol-Copper Mixture | Human breast cancer cells | Inhibited proliferation, induced apoptosis | nih.gov |

| 8-Hydroxyquinoline hydrazones (R = phenyl, 3,5-dimethylphenyl, 4-fluorophenyl, 4-trifluoromethylphenyl) | HeLa, MCF-7, A-549, MDA-MB-231 | Reduced cell viability (IC50: 26.30-63.75 mM) | nih.gov |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrids | Human cancer cell lines overexpressing NQO1 | Cytotoxicity | mdpi.com |

Modulation of Oncogenic Signaling Pathways

The anticancer activity of 8-hydroxyquinoline derivatives is also attributed to their ability to modulate key oncogenic signaling pathways. One of the well-documented mechanisms is the inhibition of the proteasome, a cellular complex responsible for degrading proteins. The inhibition of proteasomal activity by 8-hydroxyquinoline-copper complexes disrupts cellular homeostasis and can lead to cell death in cancer cells. nih.gov Furthermore, these compounds can influence other critical pathways involved in cancer progression. For instance, the activation of nuclear factor-kappa B (NF-κB), a transcription factor that promotes cell proliferation and survival, is often dysregulated in cancer. Curcumin, a compound with some structural similarities to quinoline derivatives, has been shown to inhibit NF-κB activity, leading to the suppression of cancer cell growth. proquest.com The ability of 8-hydroxyquinoline derivatives to interact with and modulate such signaling pathways underscores their potential as templates for the development of targeted anticancer therapies.

Role of Oxidative Stress Induction (e.g., ROS production)

Derivatives of the quinoline scaffold have been shown to induce oxidative stress through the generation of reactive oxygen species (ROS). The production of ROS, such as hydrogen peroxide (H₂O₂) and superoxide, can lead to cellular damage, including oxidative DNA damage. For instance, the carcinogenicity of 4-Nitroquinoline 1-oxide (4NQO), a quinoline derivative, is linked to its ability to produce DNA adducts and oxidative damage in the form of 8-hydroxydeoxyguanosine (8OHdG) after metabolic activation. nih.gov Studies in human fibroblasts have demonstrated that 4NQO treatment leads to a dose-dependent increase in 8OHdG levels. nih.gov This process involves the formation of superoxide, H₂O₂, and hydroxyl radicals, indicating that ROS generation is a significant factor in the genotoxicity of this compound. nih.gov

Similarly, the biological activity of certain hybrid molecules, such as those combining 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety, is thought to be mediated by inducing oxidative damage via ROS production, which can affect DNA. mdpi.com In the context of neurodegenerative diseases, where mitochondrial dysfunction is a key feature, the resulting overproduction of ROS is a common pathological hallmark. nih.govmdpi.com Some 8-hydroxyquinoline analogs have been investigated for their potential to counteract these effects by normalizing the mitochondrial membrane potential following oxidative stress. nih.govmdpi.com The imbalance between pro-oxidants and antioxidant systems defines a state of chronic oxidative stress, where cellular metabolism heightens the production of free radicals, particularly ROS. mdpi.com

Anti-inflammatory and Immunomodulatory Potentials

The quinoline framework is a recognized scaffold in compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. mdpi.comnih.gov Derivatives of 4-hydroxy-2-quinolinone, in particular, have garnered interest as a class of heterocyclic molecules with potential therapeutic applications, including as anti-inflammatory agents. researchgate.netresearchgate.net

Research into the anti-inflammatory potential of these compounds often involves assessing their ability to inhibit key enzymes in the inflammatory cascade. One such approach is the evaluation of their inhibitory activity against lipoxygenase (LOX) enzymes, such as soybean LOX, which serves as an in vitro model for their anti-inflammatory action. researchgate.net For example, a series of quinolinone-carboxamide compounds were synthesized and evaluated, with some derivatives showing notable LOX inhibitory activity. researchgate.net Furthermore, certain hybrid compounds incorporating the quinolinone moiety with natural acids, like ferulic acid, have emerged as multi-target agents, demonstrating both antioxidant and LOX inhibitory activities. researchgate.net

Agonist and Antagonist Receptor Modulations

Derivatives of 8-hydroxyquinolin-2(1H)-one have been extensively investigated as potent and selective β2-adrenoceptor agonists, which are crucial in the treatment of obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.netnih.govmdpi.com Activation of β2-adrenoceptors on airway smooth muscle cells leads to an increase in intracellular cyclic AMP (cAMP), resulting in muscle relaxation and bronchodilation. nih.govmdpi.com

A series of novel 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives were designed and synthesized, showing significant potential as long-acting β2-agonists. researchgate.net In vitro studies on isolated guinea pig trachea demonstrated that these compounds can produce potent and rapid airway smooth muscle relaxation with a sustained duration of action. researchgate.netnih.gov For example, indacaterol, a derivative of 8-hydroxy-1H-quinolin-2-one, is a novel inhaled β2-adrenoceptor agonist characterized by a 24-hour duration of action and a fast onset. novartis.com

The table below summarizes the in vitro activity of selected 8-hydroxyquinolin-2(1H)-one derivatives on the human β2-adrenoceptor and their bronchodilatory effects.

| Compound | β2-Adrenoceptor Agonistic Effect (EC₅₀, pM) | Airway Smooth Muscle Relaxation | Reference |

| 9g | 36 | Potent relaxant effect with fast onset and long duration | researchgate.net |

| (R)-18c | 21 | Potent relaxant effect with fast onset and long duration | researchgate.net |

| B05 | < 20 | Rapid smooth muscle relaxant action with long duration | nih.gov |

| C08 | < 20 | Rapid smooth muscle relaxant action with long duration | nih.gov |

| Indacaterol | 87 | Fast onset and long duration of action | novartis.com |

Analogues of 4-hydroxyquinolin-2(1H)-one have been synthesized and evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and a target for neuroprotective therapies. nih.gov The NMDA receptor is an ionotropic glutamate (B1630785) receptor, and its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurodegenerative disorders. nih.govgoogle.com

Specifically, aza-analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one have been developed as antagonists acting at the glycine (B1666218) co-agonist site of the NMDA receptor. nih.gov The in vitro potency of these compounds has been determined by their ability to displace radioligands from the glycine binding site in rat brain cortical membranes. nih.gov Kynurenic acid, a metabolite of tryptophan with a quinoline structure, was one of the first identified endogenous antagonists of ionotropic glutamate receptors, though it is non-selective. nih.gov

The development of potent and selective NMDA receptor antagonists from the quinolinone scaffold holds therapeutic promise for conditions associated with excitotoxicity and neurodegeneration. nih.govgoogle.com

The table below presents data for a potent NMDA receptor antagonist from the 3-aryl-4-hydroxyquinolin-2(1H)-one series.

| Compound | In Vitro [³H]DCKA Binding (IC₅₀, nM) | Functional Antagonism (Kₑ, nM) | Reference |

| 13i (5-aza-7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2-(1H)-one) | 110 | 11 | nih.gov |

Antioxidant and Radical Scavenging Mechanisms

The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its antioxidant properties, which are often attributed to its ability to chelate metal ions and scavenge free radicals. nih.govnih.gov The antioxidant and radical scavenging activities of 8-hydroxyquinoline (8HQ) and its derivatives have been evaluated using various in vitro assays, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and hydrogen peroxide (H₂O₂) scavenging assays. nih.govelsevierpure.comekb.eg

Studies have shown that substituents on the quinoline ring play a crucial role in modulating antioxidant activity. For instance, an amino group at the C-5 position of 8HQ was found to significantly enhance its radical scavenging capacity. elsevierpure.comresearchgate.net The antioxidant activity of these derivatives is believed to be dependent on the number and position of active groups like hydroxyl (–OH) and amino (–NH₂) groups. ekb.egnih.gov The mechanism often involves the transfer of a hydrogen atom or a single electron to neutralize free radicals. mdpi.com

The table below highlights the antioxidant activity of selected 8-hydroxyquinoline derivatives.

| Compound | Antioxidant Activity Assay | IC₅₀ (µM) | Reference |

| 5-Amino-8-hydroxyquinoline | DPPH radical scavenging | 8.70 | elsevierpure.comresearchgate.net |

| Caffeic Acid Derivative 4 | DPPH radical scavenging | 102.3 | nih.gov |

| Caffeic Acid Derivative 5 | DPPH radical scavenging | 97.4 | nih.gov |

| Derivative 10 (a quinoline-2-one derivative) | H₂O₂ scavenging | 20.92 (µg/mL) | ekb.eg |

| α-tocopherol (Positive Control) | DPPH radical scavenging | 13.47 | elsevierpure.comresearchgate.net |

Herbicidal Activity and Photosynthesis Inhibition (e.g., Photosystem II inhibition)

Certain derivatives of the hydroxyquinoline core structure have demonstrated potential as herbicides due to their ability to interfere with essential plant processes like photosynthesis. nih.gov The primary target for many of these compounds is Photosystem II (PS II), a critical protein complex in the photosynthetic electron transport (PET) chain located in the thylakoid membranes of chloroplasts. nih.govnih.gov

Ring-substituted 8-hydroxyquinoline-2-carboxanilides have been shown to inhibit PET at the level of PS II. nih.gov The inhibitory efficiency of these compounds is influenced by several factors, including their lipophilicity and the electronic properties of the substituents on the anilide ring. The site of action is proposed to be on the acceptor side of PS II, between the primary electron donor P680 and the secondary quinone acceptor QB. nih.gov This inhibition disrupts the light-dependent reactions of photosynthesis, ultimately leading to plant death.

Structure-activity relationship studies have revealed that substitution at the C'(3) position of the benzene (B151609) ring with groups like fluorine, methyl, chlorine, and bromine results in the most effective inhibitors. nih.gov

The table below shows the PS II inhibitory activity of the most effective 8-hydroxyquinoline-2-carboxanilide derivatives.

| Substituent at C'(3) | Photosystem II Inhibition (IC₅₀, µM) | Reference |

| F | 2.3 - 3.6 | nih.gov |

| CH₃ | 2.3 - 3.6 | nih.gov |

| Cl | 2.3 - 3.6 | nih.gov |

| Br | 2.3 - 3.6 | nih.gov |

Antiplatelet Activity

Platelet aggregation is a critical process in hemostasis and thrombosis. The search for effective antiplatelet agents is driven by the need to prevent and treat cardiovascular diseases. While the broader class of quinolin-2(1H)-one derivatives has been investigated for various biological activities, including antiplatelet effects, specific research on the antiplatelet activity of 8-Amino-4-hydroxyquinolin-2(1H)-one derivatives is not extensively detailed in publicly available scientific literature.

One study has noted that 8-hydroxyquinolin-2(1H)-one, a related structural analog, can act as an antiplatelet agent. researchgate.net However, this research does not provide specific data on derivatives containing an amino group at the 8-position and a hydroxyl group at the 4-position of the quinolinone core.

Broader studies on quinolin-2(1H)-one derivatives have shown that modifications to the quinolinone ring can lead to significant antiplatelet activity. For instance, certain oxime and amide-containing quinolin-2(1H)-one derivatives have demonstrated potent inhibition of platelet aggregation induced by various agonists. nih.gov These findings suggest that the quinolin-2(1H)-one scaffold is a promising starting point for the development of antiplatelet agents.

Despite the potential of this class of compounds, detailed research findings and data tables specifically for the antiplatelet activity of this compound derivatives are not available in the reviewed literature. Therefore, a comprehensive analysis of their specific activity, including interactive data tables, cannot be provided at this time. Further investigation into this particular subclass of quinolinones is required to elucidate their potential as antiplatelet agents.

Computational and Theoretical Investigations on 8 Amino 4 Hydroxyquinolin 2 1h One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of quinolinone derivatives. While specific DFT studies exclusively on 8-Amino-4-hydroxyquinolin-2(1H)-one are not extensively documented in publicly available literature, the principles can be understood from studies on closely related compounds like 8-hydroxyquinolin-2(1H)-one and other substituted quinolones. researchgate.net

Prediction of Electronic Structure and Quantum Chemical Descriptors

DFT calculations are instrumental in predicting the electronic structure and various quantum chemical descriptors that govern the reactivity and stability of a molecule. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are critical in determining the electron-donating and accepting capabilities of a molecule. A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity. For related quinolinone structures, DFT calculations have been used to determine these values, which are crucial for predicting their interaction with biological targets. researchgate.net The introduction of an amino group at the C8 position is expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity and electron-donating ability.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. These maps illustrate the charge distribution and are used to predict how a molecule will interact with other molecules, including biological receptors. For 8-hydroxyquinoline (B1678124) derivatives, MEP analysis has shown how co-crystallization can lead to significant charge redistribution, facilitating intermolecular interactions like hydrogen bonds. researchgate.net In this compound, the amino and hydroxyl groups would be expected to be regions of negative potential (nucleophilic), while the carbonyl group and the aromatic system would exhibit more positive potential (electrophilic).

Quantum Chemical Descriptors of a Related Compound (4-hydroxy-2-quinolone analogue)

| Descriptor | Value |

|---|---|

| HOMO Energy | -0.1337 Hartree |

| LUMO Energy | -0.09801 Hartree |

| Energy Gap (ΔH) | 0.03569 Hartree |

This data is for a related 4-amino-2-methyl-8-(trifluoromethyl)quinolone molecule and is illustrative of the types of values obtained through DFT calculations. researchgate.net

Conformational Analysis and Tautomerism Studies

Tautomerism: 4-hydroxyquinolin-2(1H)-one and its derivatives can exist in different tautomeric forms, most notably the keto-enol tautomerism. researchgate.netresearchgate.net The equilibrium between these forms is influenced by the solvent and the nature of substituents. rsc.org For this compound, the primary tautomeric equilibrium would be between the 4-hydroxy-2-oxo form and the 2,4-dihydroxy form. DFT calculations are crucial for determining the relative energies of these tautomers and predicting which form is more stable under different conditions. rsc.orgresearchgate.net Experimental and theoretical studies on related 4-hydroxyquinolones have shown that the presence of hydrogen bond acceptors can significantly influence the position of this equilibrium. rsc.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational techniques for understanding how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme.

Prediction of Ligand-Receptor/Enzyme Binding Poses and Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. These simulations have been widely applied to quinolinone derivatives to explore their potential as inhibitors of various enzymes. For instance, derivatives of 4-hydroxyquinolin-2-one have been docked into the active sites of enzymes like the Anaplastic Lymphoma Kinase (ALK) to predict their binding modes and inhibitory potential. researchgate.net

In the context of this compound, docking studies could be used to predict its binding to targets such as the β2-adrenoceptor, for which some of its derivatives have shown agonistic activity. researchgate.netnih.gov These studies would identify key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the receptor's binding pocket.

Illustrative Docking Results for a 4-hydroxy-2-quinolone Analogue with ALK (PDB: 5FTO)

| Compound | Docking Score (kcal/mol) |

|---|---|

| Studied Derivative | -8.054 |

This data is for a related 4-hydroxy-2-quinolone analogue and demonstrates the type of output from docking studies. researchgate.net

Rational Design of Novel this compound Derivatives

The insights gained from molecular modeling and docking are invaluable for the rational design of new derivatives with improved properties. By understanding the structure-activity relationships (SAR) at a molecular level, chemists can make targeted modifications to the parent compound to enhance its binding affinity, selectivity, or other pharmacological properties. For example, if a docking study reveals an unoccupied pocket in the binding site, a substituent could be added to the this compound scaffold to fill this space and form additional favorable interactions. This approach has been used in the design of novel 8-aminoquinoline (B160924) derivatives for various therapeutic applications. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of chemical information, to predict the activity of new, untested compounds.

Cheminformatics tools are used to manage and analyze large datasets of chemical information, which is essential for building robust QSAR models. These tools can calculate a wide range of molecular descriptors and employ machine learning algorithms to develop predictive models. Such models can then be used to virtually screen large compound libraries to identify potential new leads based on the this compound scaffold.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no specific computational or theoretical investigation records available for the chemical compound This compound .

Searches for data pertaining to the development of predictive models for its biological efficacy or its use in virtual screening and lead optimization strategies have not yielded any specific results. While computational studies, including Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and virtual screening, are common in the study of quinolinone derivatives in general, no published research focuses specifically on the 8-amino-4-hydroxy substituted variant. wjpsonline.comnih.govacs.orgresearchgate.netnih.govmdpi.comfrontiersin.orgnih.govnih.govnih.govresearchgate.netnih.govnih.govnih.gov

The field of computational chemistry is an active area of research, and studies on this specific compound may be undertaken in the future. However, at present, there is no scientific literature to support the generation of an article based on the requested outline.

Future Perspectives and Emerging Research Avenues for 8 Amino 4 Hydroxyquinolin 2 1h One

Exploration of Undiscovered Biological Activities and Molecular Targets

The inherent chemical architecture of the quinolinone ring system, particularly with the amino and hydroxyl groups at positions 8 and 4 respectively, suggests a wide range of potential biological activities that are yet to be fully explored. nih.govnih.gov While the broader class of quinolones is known for its antibacterial properties, research is expanding to investigate other therapeutic areas. mdpi.comnih.gov

Derivatives of the closely related 8-hydroxyquinoline (B1678124) have demonstrated a wide array of biological effects, including antimicrobial, anticancer, and antifungal activities. nih.govnih.gov This provides a strong rationale for investigating similar properties in 8-Amino-4-hydroxyquinolin-2(1H)-one. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amino group, along with the quinolinone core, creates opportunities for diverse interactions with biological macromolecules.

Future research will likely focus on screening this compound and its analogues against a variety of molecular targets implicated in diseases such as cancer, neurodegenerative disorders, and viral infections. nih.govnih.gov The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is a key aspect of its biological activity, and this property could be harnessed in the design of novel therapeutics targeting metalloenzymes or disrupting metal homeostasis in pathological conditions. rroij.comwikipedia.org

Table 1: Potential Biological Activities and Molecular Targets for this compound

| Potential Biological Activity | Potential Molecular Target(s) | Rationale |

| Anticancer | Topoisomerases, Kinases, Metalloenzymes | Quinolinone core is a known pharmacophore in anticancer agents. mdpi.com |

| Neuroprotective | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | 8-hydroxyquinoline derivatives have shown neuroprotective effects. nih.gov |

| Antiviral | Viral enzymes (e.g., proteases, polymerases) | The quinoline (B57606) scaffold is present in some antiviral drugs. researchgate.net |

| Antifungal | Fungal-specific enzymes, cell wall components | Hydroxyquinolines have demonstrated antifungal properties. nih.govmdpi.com |

| Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase (LOX) | Some quinolinone derivatives exhibit anti-inflammatory activity. researchgate.net |

Development of this compound as Research Probes and Chemical Tools

The unique structural features of this compound make it a promising candidate for development as a research probe and chemical tool. The inherent fluorescence of some quinolinone derivatives, for instance, could be exploited to create fluorescent probes for imaging and sensing applications in biological systems. researchgate.net

By attaching specific targeting moieties or reactive groups, derivatives of this compound could be designed to selectively label and study the function of specific proteins or cellular components. These chemical tools are invaluable for elucidating complex biological pathways and identifying new drug targets. For example, a derivative could be functionalized to bind to a particular enzyme's active site, allowing for its visualization and quantification within a cell.

Integration with Advanced Drug Discovery Technologies (excluding clinical human trials)

The journey of this compound from a promising scaffold to a potential therapeutic agent can be significantly accelerated by leveraging advanced drug discovery technologies. In silico methods, such as molecular docking and virtual screening, can be employed to predict the binding affinity of its derivatives to a vast library of biological targets, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comacs.org

High-throughput screening (HTS) technologies can be utilized to rapidly assess the biological activity of a large number of this compound analogues against various cell lines and enzymatic assays. This approach allows for the efficient identification of lead compounds with desired pharmacological profiles. Furthermore, the integration of artificial intelligence and machine learning algorithms can aid in the analysis of large datasets generated from these screenings, helping to identify structure-activity relationships (SAR) and guide the rational design of more potent and selective molecules. acs.org

Sustainable and Scalable Synthetic Routes for Industrial Applications

For this compound to be a viable candidate for industrial applications, the development of sustainable and scalable synthetic routes is paramount. Traditional synthetic methods often involve harsh reaction conditions, the use of hazardous reagents, and multiple purification steps, which can be costly and environmentally unfriendly. researchgate.net

Future research will focus on developing greener synthetic methodologies. This includes the use of more environmentally benign solvents, catalytic reactions to minimize waste, and one-pot synthesis procedures to improve efficiency. researchgate.net Exploring enzymatic and biocatalytic approaches could also offer a more sustainable alternative to conventional chemical synthesis. The ability to produce large quantities of the compound in a cost-effective and eco-friendly manner is a critical step towards its potential commercialization. researchgate.net

Addressing Challenges in Quinolinone Research and Development

Despite the promise of quinolinone derivatives, several challenges need to be addressed in their research and development. One of the primary hurdles is overcoming drug resistance, particularly in the context of antibacterial agents. nih.gov The emergence of bacterial strains resistant to existing quinolone antibiotics necessitates the development of new derivatives with novel mechanisms of action. mdpi.com

Another significant challenge is managing potential toxicity. While the quinolinone scaffold is generally well-tolerated, some derivatives have been associated with adverse effects. researchgate.netwikipedia.org Careful structural modifications and thorough preclinical safety assessments will be crucial to ensure the development of safe and effective therapeutic agents. Issues such as poor solubility can also hinder the bioavailability and therapeutic efficacy of these compounds. mdpi.com Addressing these challenges through medicinal chemistry approaches, such as the introduction of solubilizing groups or the development of novel drug delivery systems, will be a key focus of future research.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.